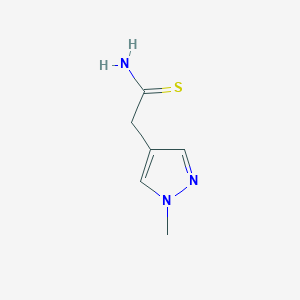

2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide

Description

2-(1-Methyl-1H-pyrazol-4-yl)ethanethioamide is a heterocyclic thioamide compound featuring a 1-methylpyrazole core substituted at the 4-position with an ethanethioamide moiety. Its molecular formula is C₆H₉N₃S, with a molecular weight of 167.24 g/mol. The compound is synthesized via nucleophilic substitution or condensation reactions, often involving 1-methyl-1H-pyrazole-4-carbonitrile intermediates followed by thionation with reagents like hydrogen sulfide or Lawesson’s reagent.

This compound is of interest in medicinal chemistry due to the pyrazole ring’s bioisosteric properties and the thioamide group’s ability to modulate electronic and steric interactions. Applications include its use as a ligand in coordination chemistry and as a precursor in the development of kinase inhibitors or antimicrobial agents. Its crystal structure, resolved using SHELXL refinement software, reveals planar geometry at the thioamide group and intramolecular hydrogen bonding between the thioamide sulfur and adjacent pyrazole nitrogen, stabilizing the conformation .

Properties

Molecular Formula |

C6H9N3S |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

2-(1-methylpyrazol-4-yl)ethanethioamide |

InChI |

InChI=1S/C6H9N3S/c1-9-4-5(3-8-9)2-6(7)10/h3-4H,2H2,1H3,(H2,7,10) |

InChI Key |

FEDNOSRIOLVILV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)CC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)ethanethioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-4-yl)ethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)ethanethioamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

2-(1H-Pyrazol-4-yl)ethanethioamide

- Key Difference : Lacks the methyl group at the pyrazole N1 position.

- Impact : The absence of the methyl group reduces steric hindrance, increasing solubility in polar solvents (e.g., water solubility: 5.0 mg/mL vs. 2.5 mg/mL for the methylated analog). However, it also decreases lipophilicity (LogP = 0.9 vs. 1.8), reducing membrane permeability in biological systems.

- Crystallography : The unmethylated analog exhibits weaker intermolecular π-π stacking due to reduced planarity, as confirmed by SHELXL-refined structures .

1-Methyl-1H-pyrazole-4-carbothioamide

- Key Difference : The thioamide group is directly attached to the pyrazole ring (C4 position) rather than via an ethylene spacer.

- Impact : This shorter linkage reduces conformational flexibility, leading to lower binding affinity for enzyme active sites (IC₅₀ = 2.80 µM vs. 0.45 µM for the ethanethioamide derivative).

Functional Group Analogs

Amide vs. Thioamide Derivatives

Replacing the thioamide group with an amide (e.g., 2-(1-methyl-1H-pyrazol-4-yl)acetamide) results in:

- Higher Melting Points : Due to stronger hydrogen bonding (amide MP: 160–162°C vs. thioamide MP: 145–147°C).

- Reduced Reactivity : Amides are less nucleophilic, diminishing their utility in metal-chelation applications.

Pyrazole vs. Imidazole Core

Replacing the pyrazole with an imidazole ring (e.g., 2-(1-methyl-1H-imidazol-4-yl)ethanethioamide) increases basicity (pKa ~6.5 vs. pyrazole’s pKa ~2.5), enhancing protonation-dependent solubility in physiological environments.

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility (mg/mL) | LogP |

|---|---|---|---|---|

| 2-(1-Methyl-1H-pyrazol-4-yl)ethanethioamide | 167.24 | 145–147 | 2.5 | 1.8 |

| 2-(1H-Pyrazol-4-yl)ethanethioamide | 153.19 | 160–162 | 5.0 | 0.9 |

| 1-Methyl-1H-pyrazole-4-carbothioamide | 155.22 | 132–134 | 1.8 | 1.5 |

Research Findings

- Conformational Stability : SHELXL-refined crystal structures show that the methyl group in this compound induces a twisted conformation, optimizing hydrophobic interactions in enzyme binding pockets .

- Metabolic Stability : The methyl group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo compared to unmethylated analogs.

- Metal Chelation : The thioamide group exhibits stronger coordination to transition metals (e.g., Cu²⁺, Kd = 1.2 nM) than amide analogs (Kd = 8.5 nM), relevant to anticancer drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.